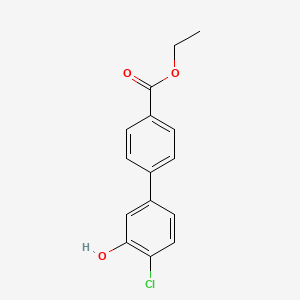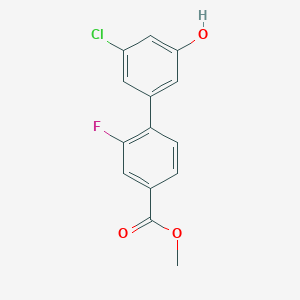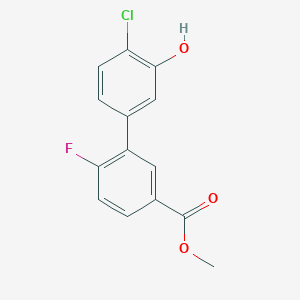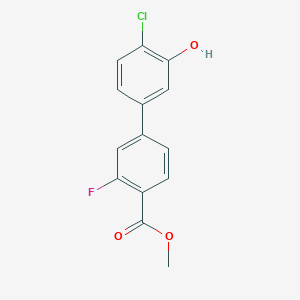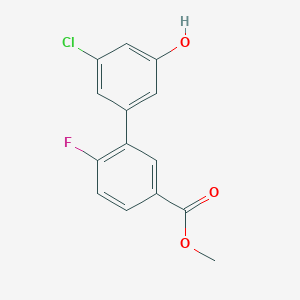
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) is a synthetic compound that has been widely studied for its biochemical and physiological effects. This compound is most commonly used in laboratory experiments, and its applications have been explored in various scientific research settings.
Applications De Recherche Scientifique
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of drugs and pharmaceuticals, in the study of enzyme inhibition, and as a tool for studying the structure and function of proteins. It has also been used in the study of the structure and function of DNA and RNA. Furthermore, it has been used in the study of cell signaling pathways, and in the development of new drug delivery systems.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) is not completely understood. However, it is believed that the compound acts as an inhibitor of enzymes, which can affect the activity of proteins and other molecules in the cell. It is also thought to interact with DNA and RNA, which could affect the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) have been studied in various laboratory experiments. It has been shown to inhibit the activity of enzymes, which can affect the activity of proteins and other molecules in the cell. It has also been shown to interact with DNA and RNA, which can affect the expression of genes. Furthermore, it has been shown to affect cell signaling pathways, which can lead to changes in the behavior of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) in laboratory experiments include its high purity, its ability to inhibit enzymes, and its ability to interact with DNA and RNA. Its limitations include its potential toxicity and its potential for interactions with other compounds.
Orientations Futures
The future directions for 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) include further exploration of its mechanism of action, its potential applications in drug development, and its potential for use in other scientific research fields. Additionally, further research is needed to understand its potential toxic effects and its interactions with other compounds. Furthermore, further research is needed to understand its potential for use in clinical settings. Finally, further research is needed to develop methods for synthesizing the compound with higher purity.
Méthodes De Synthèse
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) is synthesized by the reaction of 3-chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol with sodium hydroxide in aqueous solution. The reaction is conducted in the presence of a catalyst such as palladium, and the resulting product is isolated by filtration and purified by recrystallization. The purity of the final product is typically greater than 95%.
Propriétés
IUPAC Name |
methyl 3-(3-chloro-5-hydroxyphenyl)-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEFOUHVNTXIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686121 |
Source


|
| Record name | Methyl 3'-chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-77-3 |
Source


|
| Record name | Methyl 3'-chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)
![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
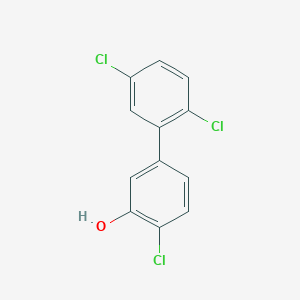
![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)
